3-(Methylthio)propionate

Flavor chemistry Odor threshold Pineapple aroma

Methyl 3-(methylthio)propionate (CAS 13532-18-8), also known as methyl 3-methylthiopropionate or FEMA 2720, is a low-molecular-weight (134.19 g/mol) sulfur-containing carboxylic ester belonging to the thia fatty acid family. It is a colorless to pale-yellow liquid with a characteristic onion-like, sulfury, and sweet-tropical odor, naturally abundant in pineapple, muskmelon, and strawberries.

Molecular Formula C4H7O2S-
Molecular Weight 119.16 g/mol
Cat. No. B1239661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)propionate
Synonyms3-mercapto-2-methylpropionate
3-mercapto-2-methylpropionic acid
3-mercapto-2-methylpropionic acid, monocalcium salt
3-mercapto-2-methylpropionic acid, monopotassium salt
3-mercapto-2-methylpropionic acid, monosodium salt
MMPA
Molecular FormulaC4H7O2S-
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESCSCCC(=O)[O-]
InChIInChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1
InChIKeyCAOMCZAIALVUPA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(Methylthio)propionate – Procurement-Grade Sulfur Ester for Flavor, Fragrance, and Synthetic Chemistry


Methyl 3-(methylthio)propionate (CAS 13532-18-8), also known as methyl 3-methylthiopropionate or FEMA 2720, is a low-molecular-weight (134.19 g/mol) sulfur-containing carboxylic ester belonging to the thia fatty acid family [1]. It is a colorless to pale-yellow liquid with a characteristic onion-like, sulfury, and sweet-tropical odor, naturally abundant in pineapple, muskmelon, and strawberries [2]. The compound holds full JECFA (No. 472) and FEMA GRAS specifications, confirming its established safety profile for food flavoring use [3]. Beyond its role in flavor and fragrance formulations, methyl 3-(methylthio)propionate is employed as a synthetic intermediate, most notably as an odorless thiol surrogate in palladium-catalyzed cross-coupling reactions [4]. Commercially, it is routinely supplied at ≥98% purity with compliance to JECFA specifications, making it suitable for both industrial flavor compounding and academic research .

Why Methyl 3-(Methylthio)propionate Cannot Be Simply Replaced by Generic Sulfur Esters or Aldehydes


Within the 3-(methylthio)propionate family and closely related sulfur volatiles, small structural variations—such as ester chain length (methyl vs. ethyl) or oxidation state (ester vs. aldehyde)—produce profound divergences in odor threshold, aroma character, and application specificity. For instance, the ethyl homolog ethyl 3-(methylthio)propionate exhibits an orthonasal odor threshold of 7 µg/kg in water—approximately 26-fold lower than the 180 µg/kg measured for the methyl ester under identical conditions [1]. The aldehyde analog methional (3-(methylthio)propionaldehyde) shows an odor threshold of 0.5 µg/L in synthetic wine, differing by more than two orders of magnitude from the methyl ester and delivering a distinctly different cooked-potato/meaty character [2]. Even the thioester isomer S-methyl thiopropionate shows a pronounced sensory bias toward 'cheesy' (Camembert) notes, in contrast to the tropical-fruit/sulfurous profile of methyl 3-(methylthio)propionate [3]. These quantitative and qualitative divergences mean that substitution with an apparently similar analog will alter both sensory potency and character, leading to off-target flavor profiles in compounded products. Additionally, methyl 3-(methylthio)propionate serves as a specific MeSH surrogate in Pd-catalyzed transthiolation reactions, a synthetic role that closely related esters or aldehydes cannot replicate with comparable efficiency [4].

Quantitative Head-to-Head Evidence: Methyl 3-(Methylthio)propionate vs. Its Closest Analogs


Odor Threshold: Methyl 3-(Methylthio)propionate Is 26-Fold Less Potent Than Its Ethyl Homolog in Water

In a direct head-to-head comparison using the same pineapple matrix and methodology, the orthonasal odor threshold of methyl 3-(methylthio)propionate was measured at 180 µg/kg in water, while that of ethyl 3-(methylthio)propionate was 7 µg/kg [1]. This represents a 25.7-fold difference in odor potency. The lower potency of the methyl ester means it can be used at higher concentrations to deliver a milder, more rounded sulfur note, offering finer dosage control in flavor formulations where excessive sulfur impact is undesirable.

Flavor chemistry Odor threshold Pineapple aroma

Odor Activity Value: Ethyl Homolog Dominates Pineapple Aroma Despite Lower Absolute Concentration of Methyl Ester

Using the same pineapple pulp and core data, the odor activity value (OAV = concentration / odor threshold) for methyl 3-(methylthio)propionate was calculated as 0.15 (pulp) and 0.06 (core), both well below the perceptual threshold of 1.0. In contrast, ethyl 3-(methylthio)propionate yielded OAVs of 13.03 (pulp) and 6.10 (core), indicating a dominant contribution to the overall pineapple aroma [1]. The methyl ester, despite being present at 27.38 µg/kg in pulp, does not individually exceed its odor threshold, implying it functions primarily as a supporting or blending note rather than an impact character compound.

Aroma contribution OAV Pineapple flavor

Natural Abundance: Methyl 3-(Methylthio)propionate Is the Major Ester in Fresh-Cut Pineapple Juice

Multiple analytical studies confirm that methyl 3-(methylthio)propionate is 'the major ester present in the flavour profile of juices made from fresh-cut pineapple fruits' [1]. While the ethyl ester is present at higher absolute concentration in whole pineapple pulp (91.21 µg/kg vs. 27.38 µg/kg for the methyl ester [2]), the methyl ester is specifically enriched in the juice fraction. This distinction is critical for juice-based flavor formulations aiming for authenticity. In contrast, methional (3-(methylthio)propionaldehyde), while also detected in fruits (peaches, potatoes), exhibits a cooked-potato character rather than the tropical-fruit profile of the methyl ester [3].

Natural occurrence Pineapple juice Flavor authenticity

Synthetic Utility: Exclusive Role as an Odorless MeSH Surrogate in Pd-Catalyzed Transthiolation

Methyl 3-(methylthio)propionate is uniquely demonstrated as an odorless methanethiol (MeSH) surrogate in Pd-catalyzed intermolecular transthiolation of aryl triflates, producing substituted aryl methyl sulfides in moderate to good yields (44–91%, 15 examples) [1]. The protocol tolerates derivatives of methyl 3-(methylthio)propionate and employs Csp3–S bond activation, a reactivity mode not demonstrated with the ethyl homolog or with the corresponding aldehyde methional. Competing thiol surrogates such as S-methyl thioesters or free thiols either generate offensive odors (MeSH) or require different catalytic conditions, making this compound the preferred reagent for odor-averse laboratory environments.

Organic synthesis Cross-coupling Thiol surrogate

Aroma Character Specificity: Methyl 3-(Methylthio)propionate Delivers Tropical-Fruit Profile Distinct from 'Cheesy' S-Methyl Thiopropionate

In a controlled sensory panel study of S-methyl thioester combinatorial libraries, S-methyl thiopropionate (the thioester isomer with sulfur at the 1-position) was strongly associated with 'cheesy' notes, with ~20% of all descriptors specifically referencing Camembert cheese, compared to only ~2–5% for S-methyl thioacetate and thiobutanoate [1]. In contrast, methyl 3-(methylthio)propionate (FEMA 2720) is organoleptically described as sulfury, onion-like, garlic, sweet, and tropical-fruit (pineapple), with no reported cheesy character [2]. The BE-GC-LOADS values for S-methyl thioesters ranged from 6 ng (C4) to 90 ng (C18), establishing a potency range that differs substantially from the 180 µg/kg threshold of the 3-(methylthio)propionate methyl ester [2][3].

Sensory analysis Flavor differentiation Thioester

Regulatory Clearance: JECFA and FEMA GRAS Status Provide Broader Food-Use Authorization Than Methional

Methyl 3-(methylthio)propionate holds full JECFA (No. 472) specifications with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' evaluated in 1999 [1]. It is also listed as FEMA 2720 with GRAS status (Publication No. 3) and approved for use as a synthetic flavoring substance in food under GB 2760-1996 for applications including beverages, ice cream, candy, baked goods, and syrups . In contrast, methional (3-(methylthio)propionaldehyde) is approved as a feed additive at a maximum dose of 0.05 mg/kg complete feed under EU Regulation 2017/62, but its food-use regulatory profile is more restricted due to its higher toxicity (rat oral LD50: 3,700 mg/kg, moderate skin irritancy) [2]. Methyl 3-(methylthio)propionate also benefits from a well-established MSDI-EU of 94.00 µg/capita/day and usage levels up to 0.2000% in fragrance concentrate [3].

Food safety Regulatory Flavor approval

Evidence-Backed Application Scenarios for Methyl 3-(Methylthio)propionate Procurement


Pineapple and Tropical-Fruit Flavor Formulations Requiring Authentic Juice Profile

Methyl 3-(methylthio)propionate is the major ester in fresh-cut pineapple juice and a key contributor to the authentic flavor profile of pineapple, muskmelon, and strawberries [1]. Its odor threshold of 180 µg/kg allows formulators to achieve a rounded, non-dominant sulfur note that blends seamlessly with fruity esters. For juice-based products, the methyl ester is preferred over the ethyl homolog, whose 7 µg/kg threshold produces a much more aggressive sulfur impact (OAV ~13 in pulp vs. <1 for the methyl ester) [2]. Usage levels up to 0.2000% in fragrance concentrate and MSDI-EU of 94.00 µg/capita/day provide practical dosing benchmarks [3].

Odorless Methanethiol Surrogate for Pharmaceutical and Agrochemical Intermediate Synthesis

In Pd-catalyzed intermolecular transthiolation, methyl 3-(methylthio)propionate serves as a practical, odorless surrogate for methanethiol, enabling the synthesis of substituted aryl methyl sulfides in 44–91% isolated yields across diverse aryl triflate substrates [4]. This protocol is uniquely suited for laboratories where free MeSH handling is prohibited due to its extreme odor and toxicity. The ethyl homolog and aldehyde analog methional are not reported for this specific Csp3–S activation coupling, making the methyl ester the reagent of choice for this synthetic methodology.

Savory and Allium Flavor Compounding (Onion, Garlic, Leek Notes)

The characteristic onion-like, garlic, and leek odor profile of methyl 3-(methylthio)propionate, combined with its sweet-fruity undertone upon dilution, makes it suitable for savory flavor formulations including meat, vegetable, and allium profiles [5]. Unlike S-methyl thiopropionate, which carries a dominant 'cheesy' (Camembert) note in ~20% of sensory descriptors, the 3-(methylthio)propionate methyl ester provides clean sulfury-allium character without dairy off-notes [6]. The compound is approved under GB 2760-1996 for beverages, ice cream, candy, baked goods, and syrups, supporting diverse food matrix applications .

Biomarker and Metabolomics Research Standards

Methyl 3-(methylthio)propionate is a mammalian methionine metabolite (3-MTP pathway) and has been detected at elevated levels in urine of patients with liver cirrhosis [7]. It is also produced by plant pathogens as a phytotoxin. The compound is commercially available at ≥98% purity (JECFA-compliant) and up to 99.81% purity from research chemical suppliers, making it suitable as an analytical standard for GC-MS and LC-MS metabolomics workflows . Its well-defined mass spectrum and Kovats retention index support confident identification in complex biological matrices [8].

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